Home > Products > Screening Compounds P29926 > early protein O, pseudorabies virus
early protein O, pseudorabies virus - 143891-25-2

early protein O, pseudorabies virus

Catalog Number: EVT-1517334
CAS Number: 143891-25-2
Molecular Formula: C7H7NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of early protein O involves several steps within the viral lifecycle. Upon infection, the immediate-early genes are transcribed rapidly, leading to the production of regulatory proteins such as early protein O. This protein is synthesized in conjunction with other early proteins and is critical for activating downstream gene transcription.

Technical approaches to studying early protein O include:

  • Transfection Assays: Utilizing plasmids containing the early protein O gene to assess its functionality in cellular models.
  • Western Blotting: Employed to detect and quantify early protein O levels post-infection or transfection.
  • Gene Expression Profiling: Techniques like quantitative reverse transcriptase polymerase chain reaction are used to measure mRNA levels of early protein O during various stages of infection .
Molecular Structure Analysis

Structure and Data

Data related to its molecular structure can be inferred from studies that demonstrate its localization within infected cells and its interaction with host cellular machinery. Notably, structural motifs such as nuclear localization signals have been identified, facilitating its translocation into the nucleus where it exerts its functions .

Chemical Reactions Analysis

Reactions and Technical Details

Early protein O participates in several critical reactions during the PRV lifecycle:

  • Transcription Activation: It works synergistically with immediate-early proteins to initiate transcription of early genes. This process involves binding to specific DNA sequences within the viral genome.
  • Protein Interactions: Early protein O interacts with other viral proteins (e.g., IE180), enhancing their stability and function during viral replication.

Technical details regarding these reactions often involve biochemical assays that measure transcriptional activity in vitro, as well as co-immunoprecipitation studies to identify interacting partners .

Mechanism of Action

Process and Data

The mechanism of action for early protein O involves its role as a transcriptional activator. Upon viral infection:

  1. Immediate-early genes are expressed first, producing proteins like IE180.
  2. Early protein O is then synthesized and acts to enhance the expression of additional early genes necessary for DNA replication.
  3. This cascade ensures that the virus can efficiently replicate within host cells.

Data indicate that disruption of early protein O function can lead to reduced viral replication and impaired infectivity, underscoring its importance in the PRV lifecycle .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Early protein O exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight typically falls within a range consistent with other viral regulatory proteins.
  • Solubility: It is generally soluble in aqueous buffers used for biochemical assays.
  • Stability: The stability of early protein O can be influenced by environmental factors such as temperature and pH, which are critical during experimental analysis.

Relevant analyses often involve characterizing these properties through techniques such as circular dichroism spectroscopy or differential scanning calorimetry .

Applications

Scientific Uses

Early protein O serves several scientific applications:

  • Vaccine Development: Understanding its role in PRV pathogenesis aids in developing effective vaccines against pseudorabies.
  • Antiviral Research: Targeting early protein O could provide new therapeutic strategies for controlling PRV infections in swine.
  • Gene Regulation Studies: Its interactions with other viral proteins make it a model for studying gene regulation mechanisms in herpesviruses.

Research continues to explore these applications, particularly focusing on how manipulating early protein O expression could lead to innovative approaches for managing PRV outbreaks .

Introduction to Pseudorabies Virus (PRV)

Taxonomy and Classification of PRV

Pseudorabies virus (PRV), officially designated Suid alphaherpesvirus 1 (SuHV-1), belongs to the genus Varicellovirus within the subfamily Alphaherpesvirinae (family Herpesviridae) [1] [6]. Its virion structure is characteristic of herpesviruses, featuring:

  • A linear, double-stranded DNA genome of approximately 145 kb, with a high GC content (74%) [1] [9].
  • Four structural components: an icosahedral capsid housing the DNA, a protein tegument layer, and a lipid envelope embedded with viral glycoproteins [1].
  • A genome architecture comprising unique long (UL) and unique short (US) regions flanked by internal and terminal repeats (IRS/TRS) [1] [7]. This allows recombination-driven isomerization, enhancing genetic plasticity [1].

PRV’s genome encodes >70 proteins, categorized as:

  • Structural glycoproteins (gB, gC, gD, gE, gI): Essential for host cell adhesion (gC heparan sulfate binding), membrane fusion (gB-gH/gL complex), and cell-to-cell spread (gE-gI complex) [1] [9].
  • Enzymes (TK, RR): Thymidine kinase (UL23) and ribonucleotide reductase are virulence factors critical for neuronal replication and reactivation from latency [1] [9].
  • Regulatory proteins: Immediate-early (e.g., IE180), early, and late genes coordinating replication [1].

Table 1: Classification of Pseudorabies Virus

Taxonomic LevelClassificationKey Features
FamilyHerpesviridaeEnveloped, dsDNA, latent infection
SubfamilyAlphaherpesvirinaeRapid replication, neurotropism
GenusVaricellovirusHost range variability, pantropic infection
SpeciesSuid alphaherpesvirus 1 (SuHV-1)Natural host: swine; linear ~145 kb genome

Historical Overview and Impact on Swine Industry

PRV was first documented in 1813 in US cattle as "mad itch" and isolated in 1902 by Aladár Aujeszky [2] [6]. Its impact intensified globally during the 1970s–1980s, causing:

  • Reproductive failure: Abortion storms, stillbirths, and mummified fetuses in sows [1] [2].
  • Neurological disease: Near-100% mortality in piglets <2 weeks old presenting with tremors, opisthotonos, and seizures [2] [6].
  • Respiratory distress: Growth retardation in weaned pigs due to bronchitis and pneumonia [1] [9].

Economic losses spurred eradication programs using the Bartha-K61 vaccine (a gE-deleted attenuated strain) from the 1960s [1] [4]. By 2020, countries like the US, Germany, and New Zealand eliminated PRV in domestic swine through DIVA (Differentiating Infected from Vaccinated Animals) strategies [4]. However, persistent challenges remain:

  • Wild boar reservoirs maintain seroprevalence rates of 12–30% in Europe and the US, risking spillover to domestic herds [4].
  • China’s 2011–2021 outbreaks caused by variant strains led to 50–100% mortality in piglets and >$500 million annual losses [4] [8].

Table 2: Milestones in PRV History and Economic Impact

PeriodEventConsequence
1813First description (US cattle)Termed "mad itch" for bovine pruritus
1902Isolation by Aladár Aujeszky (Hungary)Etiologic agent identified
1961Bartha-K61 vaccine developedGlobal control campaigns initiated
1980s–2000sEradication in domestic pigs (US/Europe)Industry savings >$100 million/year (US)
2011–presentEmergence of variant strains (China)26–62% seroprevalence; 50% piglet mortality

PRV as a Model Alphaherpesvirus

PRV serves as a tractable model for alphaherpesvirus biology due to:

  • Experimental advantages: Broad host range (mice, rats, rabbits), rapid lytic cycle (≤12 hr), and neuroinvasiveness mimicking human herpesviruses [1] [6] [7].
  • Neurotropism mechanisms: After intranasal infection, PRV replicates in mucosal epithelia, enters sensory neurons (e.g., trigeminal ganglia), and undergoes retrograde axonal transport to the CNS [1] [2]. Glycoproteins gE/gI mediate neural spread, while TK enables replication in post-mitotic neurons [1] [9].
  • Genetic engineering: Attenuated strains (e.g., Bartha) lacking gE/gI or TK are tools for:
  • Neuronal circuit tracing (Bartha’s retrograde trans-synaptic spread) [6] [7].
  • Oncolytic virotherapy research due to selective replication in cancer cells [4].

Recent studies leverage recombinant PRV expressing fluorescent reporters to visualize viral transport dynamics in real time [7]. Notably, PRV’s US region deletions (e.g., gE) attenuate neurovirulence but retain immunogenicity, informing HSV/VZV vaccine design [7] [9].

Table 3: PRV Applications in Basic Research

Research DomainPRV ToolApplication
NeuroanatomyPRV-Bartha (gE-/gI-)Retrograde trans-synaptic neuronal tracing
Viral pathogenesisFluorescent-tagged PRV strainsReal-time visualization of axonal transport
Vaccine developmentgD-/gE- deletion mutantsStudy of glycoprotein roles in immunogenicity
Oncolytic therapyAttenuated TK- mutantsSelective replication in tumor cells

Emergence of PRV Variants and Control Challenges

Since 2011, novel PRV variants (genotype II) have circumvented Bartha-K61 vaccine protection in China [3] [5] [8]. Key features include:

  • Genetic divergence: Variants (e.g., JS-2012, SD1801) share <98% amino acid identity in critical antigens like gB and gC compared to classical strains (SC) [3] [5] [8].
  • Increased virulence: Variants cause earlier symptom onset (24–48 hr post-infection) and higher mortality (80–100% vs. 60% in classical strains) in piglets [3] [8].
  • Molecular determinants:
  • Unique insertions/deletions in gC (immune evasion) and gB (altered cell tropism) [5] [8].
  • Recombination events between wild-type and vaccine strains driving diversity [4] [7].

Control challenges persist due to:

  • Partial vaccine protection: Bartha-K61 induces lower neutralizing antibodies against variants (titer 2.87) vs. classical strains (titer 4.87) [8].
  • Latency and reactivation: PRV establishes lifelong latency in trigeminal ganglia, with stress-induced reactivation enabling viral shedding [1] [9].
  • Wildlife reservoirs: Seropositive wild boar densities correlate with outbreaks in domestic herds [4].

Novel strategies include:

  • Next-generation vaccines: gE/gI-deleted recombinants (e.g., SA215) show 100% efficacy against variant challenges [8].
  • Biosecurity enhancements: Fencing to limit swine-wild boar contact and air filtration systems to block aerosol transmission [4] [6].

Table 4: Genetic Features of Epidemic PRV Variants

Strain (Year)OriginKey MutationsPathogenicity
JS-2012 (2011)Jiangsu, ChinagC: S174Δ, gB: T492I; gE: P176S100% mortality in 15-day-old piglets
SD1801 (2018)Shandong, ChinaUL16: frameshift; UL46: truncationModerate (1/6 mortality in 9-week pigs)
HeN1 (2012)Henan, ChinagD: N77Y/F129L; TK: promoter insertionEnhanced neuroinvasion vs. classical SC

Properties

CAS Number

143891-25-2

Product Name

early protein O, pseudorabies virus

Molecular Formula

C7H7NO2

Synonyms

early protein O, pseudorabies virus

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.